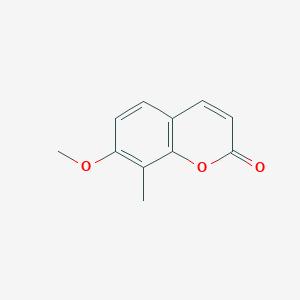
7-Methoxy-8-methyl-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-8-methyl-chromen-2-one is a useful research compound. Its molecular formula is C11H10O3 and its molecular weight is 190.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
Numerous studies have highlighted the anticancer properties of 7-Methoxy-8-methyl-chromen-2-one and its derivatives.
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression. For instance, a study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against several cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cells .
- Case Study : In a specific investigation, the synthesis of 8-substituted derivatives of this compound was reported to enhance its cytotoxicity against HepG2 cells. The most potent derivative showed an IC50 value significantly lower than that of the parent compound, indicating improved efficacy .
Enzyme Inhibition
This compound has also been studied for its ability to inhibit various enzymes, which is crucial for developing therapeutic agents.
- Carbonic Anhydrase Inhibition : Some derivatives have been identified as selective inhibitors of carbonic anhydrases (hCA IX and hCA XII), which are implicated in tumor growth and metastasis. These compounds displayed low nanomolar Ki values, suggesting strong binding affinity and potential for cancer therapy .
- Cholinesterase Inhibition : Research indicates that certain coumarin derivatives exhibit inhibitory effects on acetylcholinesterase, which is relevant for treating neurodegenerative diseases like Alzheimer's .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics.
- Mechanism : The presence of the methoxy group enhances the lipophilicity of the molecule, allowing better interaction with bacterial membranes.
Photoprotective Properties
Research has indicated that this compound exhibits photoprotective effects against ultraviolet (UV) radiation.
- Mechanism : The compound can absorb UV light and reduce oxidative stress in skin cells, suggesting its potential use in sunscreens or skin protective formulations .
Application in Agriculture
The phytotoxic effects of this compound have been studied concerning plant growth regulation.
- Case Study : A study found that this compound inhibited the growth of Italian ryegrass seedlings, indicating its potential as a natural herbicide or growth regulator in agricultural applications .
Summary Table of Applications
Propriétés
IUPAC Name |
7-methoxy-8-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-7-9(13-2)5-3-8-4-6-10(12)14-11(7)8/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTKIMBTXIYGBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10459040 |
Source


|
| Record name | 7-methoxy-8-methyl-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14002-94-9 |
Source


|
| Record name | 7-methoxy-8-methyl-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













